Methyl 2-bromo-4-cyclopropoxybenzoate
Description
Methyl 2-bromo-4-cyclopropoxybenzoate is a brominated aromatic ester featuring a benzoate core substituted with a bromine atom at the ortho position and a cyclopropoxy group at the para position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its functional groups (bromo, cyclopropoxy, and ester) allow for further derivatization. Its structure combines steric bulk from the cyclopropoxy moiety with the electron-withdrawing effects of bromine, influencing reactivity and stability .
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl 2-bromo-4-cyclopropyloxybenzoate |
InChI |
InChI=1S/C11H11BrO3/c1-14-11(13)9-5-4-8(6-10(9)12)15-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
XZTSYUIAIIBYDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC2CC2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) to achieve bromination at the desired position on the benzoate ring . The cyclopropyloxy group can then be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-(cyclopropyloxy)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Methyl 2-bromo-4-(cyclopropyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-(cyclopropyloxy)benzoate involves its interaction with molecular targets through its functional groups. The bromine atom and the cyclopropyloxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways and biological processes, making the compound useful in research and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
- Structural Differences : Replaces the cyclopropoxy group with a methoxy group and substitutes the ester with a ketone.
- Reactivity : The ketone group is less prone to hydrolysis than the ester, making it more stable under basic conditions. However, the methoxy group is less sterically hindered compared to cyclopropoxy, facilitating electrophilic substitution reactions .
- Applications : Used as an intermediate under strictly controlled conditions in manufacturing and laboratories, similar to Methyl 2-bromo-4-cyclopropoxybenzoate .
Methyl Shikimate
- Structural Differences : A cyclic ester with hydroxyl and carboxylic acid groups, lacking aromaticity and halogen substituents.
- Spectroscopy : FTIR and NMR data for methyl shikimate () highlight distinct peaks for hydroxyl (3300 cm⁻¹) and ester carbonyl (1700 cm⁻¹), differing from the brominated aromatic ester’s spectral features .

Substituent Effects on Reactivity
- Cyclopropoxy vs. Methoxy/Ethoxy : The cyclopropoxy group introduces ring strain, enhancing reactivity in nucleophilic substitutions compared to linear ethers (e.g., methoxy). This strain may accelerate hydrolysis of the ester group under acidic conditions.
- Bromine vs. Other Halogens : Bromine’s moderate electronegativity and leaving-group ability balance reactivity and stability. Chlorine analogs (e.g., methyl 2-chloro-4-cyclopropoxybenzoate) are less reactive in SNAr reactions, while iodine derivatives are more labile but less stable .
Physicochemical and Spectroscopic Properties
Key Data (Hypothetical Comparison Table)
| Property | This compound | 2-Bromo-4'-methoxyacetophenone | Methyl Shikimate |
|---|---|---|---|
| Molecular Weight | ~259.1 g/mol | ~229.0 g/mol | ~200.2 g/mol |
| Functional Groups | Ester, Br, Cyclopropoxy | Ketone, Br, Methoxy | Cyclic ester, OH |
| Boiling Point | ~300°C (est.) | ~250°C | Decomposes |
| Hydrolysis Stability | Moderate (ester-sensitive) | High (ketone stable) | Low (acid-labile) |
| NMR (¹H) | Aromatic H: δ 7.5–8.0; Cyclopropoxy: δ 1.0–1.5 | Aromatic H: δ 7.0–7.8; Methoxy: δ 3.8 | OH: δ 5.5; Ester: δ 3.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

